(R)-Dapoxetine Hydrochloride
CAS No.: 156453-51-9
Cat. No.: VC0195063
Molecular Formula: C21H24ClNO
Molecular Weight: 341.87
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156453-51-9 |
|---|---|
| Molecular Formula | C21H24ClNO |
| Molecular Weight | 341.87 |
| IUPAC Name | (1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
| SMILES | CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Properties
(R)-Dapoxetine Hydrochloride, identified by CAS number 156453-51-9, is the R-isomer of dapoxetine in its hydrochloride salt form. The compound belongs to the selective serotonin reuptake inhibitor (SSRI) class but differs from traditional SSRIs in its pharmacokinetic profile and applications .
Chemical Nomenclature and Identifiers
The full IUPAC name of the compound is (1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride . It has several synonyms including (aR)-N,N-Dimethyl-a-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine Hydrochloride and (R)-DapoxetineHydrochloride .
Structural and Molecular Characteristics
The molecular structure of (R)-Dapoxetine Hydrochloride features specific stereochemistry that distinguishes it from other isomers. The R-configuration at the chiral center is crucial for its biological activity.
Table 1: Key Structural and Molecular Properties of (R)-Dapoxetine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H23NO·HCl | |
| Molecular Weight | 341.9 g/mol | |
| Parent Compound | (R)-Dapoxetine (CID 24797299) | |
| InChI | InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 | |
| InChIKey | IHWDIQRWYNMKFM-VEIFNGETSA-N | |
| SMILES | CN(C)C@HC3=CC=CC=C3.Cl |
Physical and Chemical Properties
Based on computed properties, (R)-Dapoxetine Hydrochloride possesses characteristics that influence its pharmaceutical applications and behavior in biological systems.
Table 2: Computed Properties of (R)-Dapoxetine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 341.1546421 Da | |
| Monoisotopic Mass | 341.1546421 Da |
Synthesis Methodologies
Several approaches have been developed for the synthesis of (R)-Dapoxetine Hydrochloride, focusing on achieving high stereoselectivity and yield.
Stereoselective Synthesis Methods
Alternative stereoselective synthesis approaches have been explored, including one utilizing Sharpless Asymmetric Epoxidation (SAE) as a key step. This method starts from commercially available trans-cinnamyl alcohol and establishes the chiral center through controlled epoxidation reactions . While this method was primarily developed for (S)-Dapoxetine, similar principles could be applied to the synthesis of the R-isomer with appropriate modifications.
Radiolabeling for Imaging Applications
For research applications requiring radiolabeled compounds, methods for synthesizing [11C]Dapoxetine hydrochloride have been developed. This involves preparation from a mono-methyl precursor (S-(+)-N-methyl-a-[2-(naphthalenyloxy)ethyl]benzene methanamine hydrochloride) using 11CH3I in DMSO at 110°C. The radiochemical purity achieved was >99% with specific activity routinely >400 mCi/μmol .
Pharmacokinetic Profile
The pharmacokinetic properties of (R)-Dapoxetine Hydrochloride distinguish it from other SSRIs used to treat depression.
Metabolism and Elimination
Dapoxetine undergoes extensive metabolism in the liver and kidney by multiple enzymes, primarily CYP3A4 and CYP2D6. The major metabolic product is dapoxetine N-oxide, a weak SSRI that contributes minimally to clinical effects. Other metabolites include desmethyl dapoxetine and didesmethydapoxetine, which are equipotent to dapoxetine but present in substantially lower plasma concentrations .
The compound is characterized by rapid elimination with an initial half-life of 1-2 hours , though terminal elimination half-life values from different studies show variability (15-20 hours) depending on study conditions .
Drug Interactions
Research has demonstrated significant interactions between dapoxetine and other substances. A notable example is the interaction with green tea extract. A study examining this interaction found that co-administration of dapoxetine with 4g green tea extract significantly increased dapoxetine AUC∞ (by 30.72%) and Cmax (by 38.79%), while decreasing clearance . This suggests that patients taking dapoxetine should be cautious about consuming large amounts of green tea, as it may alter the drug's pharmacokinetics.
Pharmacodynamic Properties and Mechanism of Action
Primary Mechanism of Action
(R)-Dapoxetine Hydrochloride functions as a selective serotonin reuptake inhibitor. It blocks the serotonin transporter, increasing serotonin activity in the synaptic cleft . This mechanism is important for its therapeutic effect in delaying ejaculation.
Receptor Binding Profile
Dapoxetine binds to multiple neurotransmitter reuptake transporters with varying affinities. It inhibits uptake in the following order of potency: serotonin (5-HT) > norepinephrine (NE) > dopamine (DA) . This binding profile distinguishes it from other SSRIs and has implications for its therapeutic effects and side effect profile.
Analytical Methods for Detection and Quantification
Various analytical techniques have been developed for the detection and quantification of (R)-Dapoxetine Hydrochloride in different matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed for the analysis of dapoxetine in plasma samples. One validated method used an internal standard (clonazepam) and ether extraction, followed by HPLC analysis. This method allowed for the simultaneous determination of dapoxetine and midazolam in one analytical run .
HPLC-MS/MS Methods
More advanced HPLC-MS/MS methods have been developed for determining dapoxetine in human plasma. These methods typically involve simple protein precipitation for sample processing, providing improved sensitivity and specificity for pharmacokinetic studies and bioequivalence assessments .
Novel Colorimetric Detection Methods
Recent innovations include the development of colorimetric detection methods using silver nanoparticles with prism morphology (AgNPrs). This approach allows for sensitive measurement of dapoxetine through colorimetric chemosensing and spectrophotometric methods. The detection system demonstrated a wide linear range (0.01 μM to 1 mM) with a low limit of quantification (0.01 μM) in human urine samples .
Furthermore, a microfluidic paper-based analytical device (μPAD) integrated with colorimetric analysis has been developed to provide a portable system for estimating dapoxetine concentration. This represents a significant advancement toward in situ and on-site biomedical analysis, particularly for therapeutic drug monitoring .
Therapeutic Applications
Treatment of Premature Ejaculation
The primary therapeutic application of dapoxetine is in the treatment of premature ejaculation (PE). Research suggests that PE might be associated with alterations in serotonergic 5-hydroxytryptamine (5-HT) neurotransmission . By increasing serotonin activity through inhibition of reuptake, dapoxetine can delay ejaculation and improve symptoms of PE .
Unlike traditional SSRIs used off-label for this condition, dapoxetine was specifically developed for PE treatment. Its rapid absorption and elimination profile make it suitable for on-demand use rather than continuous dosing .
Research Applications and Future Directions
Radiolabeled Compounds for Research
The development of [11C]Dapoxetine hydrochloride has enabled advanced research applications, particularly in neuroimaging. Biodistribution studies in rats showed significant brain accumulation (0.76 ± 0.02 %ID/g at 5 minutes), and preliminary PET studies demonstrated displaceable binding in the cerebral cortex and subcortical grey matter . These findings suggest potential applications in the in vivo evaluation of serotonin reuptake mechanisms.
Analytical Standard Applications
(R)-Dapoxetine Hydrochloride is valuable as an analytical standard in pharmaceutical research and quality control. It is suitable for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of dapoxetine formulations .
Comparison with Other Isomers and Related Compounds
Enantiomeric Differences
While this report focuses on (R)-Dapoxetine Hydrochloride, it's worth noting the existence of other isomers, including (S)-Dapoxetine and racemic Dapoxetine. The specific pharmacological properties and therapeutic efficacy of the R-isomer compared to other forms warrant further investigation. The development of stereoselective synthesis methods for both the R and S isomers suggests potential differences in their properties or applications .
Structural Analogs and Derivatives
Various structural analogs and derivatives of dapoxetine have been identified, including dapoxetine N-oxide, N-desmethyl dapoxetine, and N-didesmethyl dapoxetine. These compounds may have different pharmacological profiles and potencies. For instance, dapoxetine N-oxide is described as a weak SSRI with minimal clinical effects, while desmethyl dapoxetine is equipotent to the parent compound .
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